t-Boc-N-Amido-PEG6-propargyl t-Boc-N-Amido-PEG6-propargyl t-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Brand Name: Vulcanchem
CAS No.: 1262991-52-5
VCID: VC0544706
InChI: InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Molecular Formula: C20H37NO8
Molecular Weight: 419.52

t-Boc-N-Amido-PEG6-propargyl

CAS No.: 1262991-52-5

Cat. No.: VC0544706

Molecular Formula: C20H37NO8

Molecular Weight: 419.52

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-Boc-N-Amido-PEG6-propargyl - 1262991-52-5

Specification

CAS No. 1262991-52-5
Molecular Formula C20H37NO8
Molecular Weight 419.52
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Standard InChI Key DQBRWZSCEDQMRF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Structure and Identification

t-Boc-N-Amido-PEG6-propargyl is a specialized chemical compound belonging to the class of polyethylene glycol (PEG) derivatives. It contains three key structural components: a tert-butyloxycarbonyl (t-Boc) protected amine group, a hexaethylene glycol chain (PEG6), and a terminal propargyl group. The compound's IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate.

Molecular Characteristics

The chemical identity of t-Boc-N-Amido-PEG6-propargyl is well-established through multiple identification parameters, as summarized in the following table:

ParameterValue
CAS Number1262991-52-5
Molecular FormulaC₂₀H₃₇NO₈
Molecular Weight419.52 g/mol
PubChem CID126480486
Standard InChIKeyDQBRWZSCEDQMRF-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C

The compound's molecular structure demonstrates a careful balance of functional elements that contribute to its versatility in pharmaceutical applications .

Physical and Chemical Properties

The physical and chemical properties of t-Boc-N-Amido-PEG6-propargyl significantly influence its applications in pharmaceutical research and development.

Physical Properties

t-Boc-N-Amido-PEG6-propargyl typically appears as a solid powder at standard conditions. Its notable physical characteristics include:

PropertyValue
AppearanceSolid powder
DensityNot specified in available literature
SolubilitySoluble in DMSO; enhanced water solubility due to PEG chain
Shelf Life>3 years when stored properly
Purity (Commercial)Typically >98%

The compound's stability profile indicates it can maintain integrity for extended periods when stored under appropriate conditions.

Chemical Properties

The chemical behavior of t-Boc-N-Amido-PEG6-propargyl is characterized by several important features:

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count21
XLogP3-AA0.2
Exact Mass419.25191714 Da

The compound exhibits moderate hydrophilicity (XLogP3-AA = 0.2), which contributes to its compatibility with aqueous environments. The extensive number of rotatable bonds (21) provides significant conformational flexibility, an important characteristic for its applications in bioconjugation and drug delivery .

Functional Groups and Reactivity

t-Boc-N-Amido-PEG6-propargyl incorporates three principal functional groups, each conferring specific reactive capabilities that are essential to its applications.

t-Boc Protected Amine

The tert-butyloxycarbonyl (t-Boc) group serves as a protecting group for the amine functionality. This protecting group can be selectively removed under mild acidic conditions to yield a free amine, enabling further functionalization. The deprotection typically occurs without affecting other functional groups, making it valuable for multi-step synthetic processes in pharmaceutical development .

PEG Chain

The hexaethylene glycol (PEG6) chain provides several advantageous properties:

  • Enhanced water solubility for conjugated compounds

  • Increased biocompatibility

  • Reduced immunogenicity in biological systems

  • Appropriate spacing between functional components

The PEG chain acts as a hydrophilic spacer that increases solubility in aqueous media, a critical feature for biological applications .

Propargyl Group

The terminal propargyl group (alkyne) represents a key reactive site that can participate in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This reaction produces stable triazole linkages with azide-bearing compounds or biomolecules, providing a powerful method for bioconjugation .

Synthesis and Preparation

The commercial availability of t-Boc-N-Amido-PEG6-propargyl has expanded significantly, with multiple suppliers offering the compound at high purity (>95-98%). While detailed synthetic routes are proprietary to manufacturers, the general approach typically involves:

  • Selection of an appropriate hexaethylene glycol starting material

  • Selective protection of one terminal hydroxyl group

  • Functionalization of the opposite terminus with a propargyl group

  • Introduction of the t-Boc protected amine functionality

Quality control for commercial preparations typically involves verification of structural identity using NMR spectroscopy and mass spectrometry, along with purity assessment through HPLC or similar chromatographic techniques .

Catalog NumberCompound NameMolecular Weight (g/mol)Typical Purity
AP11632t-Boc-N-Amido-PEG2-propargyl243.30≥95%
AP11633t-Boc-N-Amido-PEG3-propargyl287.36≥95%
AP11634t-Boc-N-Amido-PEG4-propargyl331.41≥95%
AP11635t-Boc-N-Amido-PEG5-propargyl375.46≥95%
AP11636t-Boc-N-Amido-PEG6-propargyl419.52≥95%
AP11637t-Boc-N-Amido-PEG7-propargyl463.57≥95%
AP11638t-Boc-N-Amido-PEG8-propargyl507.62≥95%
AP11639t-Boc-N-Amido-PEG9-propargyl551.67≥95%
AP14094t-Boc-N-Amido-PEG10-propargyl595.70≥95%
AP11640t-Boc-N-Amido-PEG12-propargyl683.83≥95%

This spectrum of available chain lengths allows researchers to select the optimal PEG linker based on required spacing, solubility characteristics, and pharmacokinetic considerations .

Applications in Pharmaceutical Research

t-Boc-N-Amido-PEG6-propargyl has emerged as a critical component in modern pharmaceutical research due to its versatile structure and reactivity profile.

Drug Delivery Systems

The compound plays a significant role in advanced drug delivery systems, where it contributes to:

  • Enhancement of drug solubility and stability

  • Prolonged circulation time of therapeutic agents

  • Reduced immunogenicity of conjugated biologics

  • Improved targeting precision and therapeutic efficacy

The hydrophilic PEG spacer increases aqueous solubility while providing sufficient distance between functional components to maintain optimal biological activity.

Bioconjugation Applications

The dual functionality of t-Boc-N-Amido-PEG6-propargyl makes it particularly valuable for bioconjugation strategies:

  • The propargyl group enables copper-catalyzed click chemistry reactions with azide-containing molecules

  • The protected amine, when deprotected, provides an additional site for conjugation

  • The PEG spacer reduces steric hindrance between conjugated entities

These properties facilitate the creation of complex molecular architectures for various therapeutic and diagnostic applications .

Click Chemistry in Drug Development

The propargyl group's participation in click chemistry represents one of the most significant applications of t-Boc-N-Amido-PEG6-propargyl:

  • Formation of stable triazole linkages with azide-bearing compounds

  • Compatibility with biological systems and aqueous environments

  • High reaction specificity under mild conditions

  • Efficient bioorthogonal labeling of biomolecules

The copper-catalyzed azide-alkyne cycloaddition reaction provides a reliable method for creating stable connections between diverse molecular components, expanding the toolkit available for drug development .

DurationRecommended Conditions
Short-term (days to weeks)Dry, dark environment at 0-4°C
Long-term (months to years)-20°C

The compound should be protected from moisture, as the t-Boc group is susceptible to hydrolysis under acidic conditions. Additionally, protection from light is advisable to prevent potential photodegradation.

Research Findings and Applications

Recent research has demonstrated the significant utility of t-Boc-N-Amido-PEG6-propargyl in pharmaceutical development, particularly in drug delivery and bioconjugation applications.

PEG-Based Drug Delivery Systems

Studies have highlighted the benefits of PEG derivatives like t-Boc-N-Amido-PEG6-propargyl in creating advanced drug delivery systems:

  • Zhang et al. (2014) developed a PEG-Fmoc conjugate as a nanocarrier for paclitaxel, demonstrating improved solubility and delivery efficacy

  • Salmaso et al. (2009) utilized PEG-based linkers for site-specific conjugation of recombinant human granulocyte colony-stimulating factor (rh-G-CSF) analogues

These applications leverage the compound's ability to enhance pharmacokinetic properties of therapeutic agents.

PROTAC Development

A closely related compound, t-Boc-aminooxy-PEG6-propargyl, has shown utility in the emerging field of Proteolysis Targeting Chimeras (PROTACs):

  • PROTACs contain two different ligands connected by a linker

  • One ligand targets an E3 ubiquitin ligase while the other targets the protein of interest

  • The PEG linker provides appropriate spacing between the two functional components

  • The system exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins

This application demonstrates the broader potential of PEG-based linkers in targeted protein degradation strategies .

Comparison with Related Compounds

t-Boc-N-Amido-PEG6-propargyl belongs to a family of related compounds that vary in structure and specific applications.

Structural Analogs

CompoundKey Structural DifferencePrimary Application Difference
t-Boc-aminooxy-PEG6-propargylContains aminooxy group instead of amidoPROTAC development and protein degradation
PEG6-bis-propargylContains propargyl groups at both terminiCross-linking applications
Fmoc-PEG6-propargylUses Fmoc instead of t-Boc protectionSolid-phase synthesis compatibility
NH2-PEG6-propargylUnprotected amineDirect conjugation without deprotection

These structural variations provide researchers with options to select the most appropriate compound for specific applications based on protection strategy, reactivity, and intended use .

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